Superior IKK2 Inhibition Potency Compared to BMS-345541 and PS-1145
IKK 16 inhibits the IKK2 catalytic subunit with an IC50 of 40 nM in cell-free enzyme assays, demonstrating markedly higher potency than the commonly used allosteric inhibitor BMS-345541 (IKK2 IC50 = 300 nM) and the β-carboline derivative PS-1145 (IKKβ IC50 = 88 nM) [1]. This translates to a 7.5-fold improvement in potency over BMS-345541 and a 2.2-fold improvement over PS-1145, allowing for lower working concentrations in cell-based assays and reduced off-target risk.
| Evidence Dimension | In vitro IKK2/IKKβ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | BMS-345541: 300 nM; PS-1145: 88 nM |
| Quantified Difference | 7.5-fold more potent vs. BMS-345541; 2.2-fold more potent vs. PS-1145 |
| Conditions | Cell-free enzyme assays using recombinant IKK2/IKKβ |
Why This Matters
Higher potency enables lower inhibitor concentrations, minimizing non-specific cytotoxicity and off-target effects in cell culture experiments.
- [1] Waelchli, R., Bollbuck, B., Bruns, C., Buhl, T., Eder, J., Feifel, R., Hersperger, R., Janser, P., Revesz, L., Schlapbach, A. and Waelchli, R., 2006. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), pp.108-112. View Source
